molecular formula C13H13NO B124513 4-Cyanophenyl cyclopentyl ketone CAS No. 144979-13-5

4-Cyanophenyl cyclopentyl ketone

Cat. No. B124513
CAS RN: 144979-13-5
M. Wt: 199.25 g/mol
InChI Key: UHPMDRGBVWYPHT-UHFFFAOYSA-N
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Description

4-Cyanophenyl cyclopentyl ketone is a chemical compound with the molecular formula C13H13NO and a molecular weight of 199.25 . It appears as a yellow solid .


Molecular Structure Analysis

The molecular structure of 4-Cyanophenyl cyclopentyl ketone consists of a cyclopentyl group (a five-membered carbon ring) attached to a carbonyl group (C=O), which is further connected to a phenyl ring (a six-membered carbon ring) with a cyano group (-CN) attached .

Scientific Research Applications

Synthetic Applications

One notable application involves the use of doubly activated cyclopropanes as synthetic precursors for creating densely functionalized pyrroles, showcasing the versatility of ketone derivatives in organic synthesis. These cyclopropanes were prepared from alkenes via cyclopropanation reactions, highlighting an efficient pathway to 4-nitro- and 4-cyano-dihydropyrroles, which were further oxidized to pyrroles (Wurz & Charette, 2005).

Polymer Science Applications

In polymer science, ketone derivatives have been explored as photoinitiators for radical and cationic photopolymerizations under visible light, demonstrating their potential in 3D printing technologies. The study identified ketones with specific substitution patterns as effective photoinitiators, contributing to high polymerization conversions and showcasing their applicability in creating 3D patterns through free radical polymerization (Xu et al., 2020).

Material Science Applications

Moreover, novel poly(arylene ether ketone)s containing phenyl- and 4-cyanophenyl substituents have been synthesized for potential use as polymer electrolyte membranes in fuel cells. These materials, after undergoing sulfonation/hydrolysis, demonstrated significant proton conductivities at room temperature and enhanced thermal-oxidative stability, highlighting their value in the development of efficient and durable fuel cell membranes (Guo et al., 2010).

Safety And Hazards

Safety data sheets indicate that compounds similar to 4-Cyanophenyl cyclopentyl ketone may pose hazards upon ingestion, skin contact, or eye contact . It’s recommended to use personal protective equipment when handling such compounds .

properties

IUPAC Name

4-(cyclopentanecarbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c14-9-10-5-7-12(8-6-10)13(15)11-3-1-2-4-11/h5-8,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPMDRGBVWYPHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80567368
Record name 4-(Cyclopentanecarbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyanophenyl cyclopentyl ketone

CAS RN

144979-13-5
Record name 4-(Cyclopentanecarbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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